molecular formula C17H16O4 B2955661 (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid CAS No. 512809-38-0

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B2955661
CAS No.: 512809-38-0
M. Wt: 284.311
InChI Key: PJOWRUHHQOQDQD-CSKARUKUSA-N
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Description

(2E)-3-[4-Methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is a high-purity chemical compound with the CAS Number 512809-38-0 and a molecular weight of 284.31 g/mol. Its molecular formula is C17H16O4 . This compound is a derivative of cinnamic acid, characterized by its methoxy and phenoxymethyl substituents on the phenyl ring. This specific structure suggests potential for use in pharmaceutical and chemical research, particularly in the development of novel small molecules. Researchers may investigate its properties as a key synthetic intermediate or building block in medicinal chemistry. The compound is supplied for Research Use Only. It is strictly for laboratory applications and not for human consumption. For comprehensive handling and safety information, please refer to the corresponding Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOWRUHHQOQDQD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenoxymethyl bromide.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-methoxybenzaldehyde and phenoxymethyl bromide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The intermediate undergoes a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 4-methoxy-3-(phenoxymethyl)benzaldehyde or 4-methoxy-3-(phenoxymethyl)benzoic acid.

    Reduction: Formation of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]propan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. The compound may also interact with antioxidant pathways, neutralizing reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of (2E)-3-arylprop-2-enoic acids, where aryl substituents modulate physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Reference(s)
(2E)-3-[4-Methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid 4-methoxy, 3-phenoxymethyl C₁₇H₁₆O₄ 284.31 Not explicitly reported
Ferulic acid 4-sulfate 3-methoxy, 4-sulfooxy C₁₀H₁₀O₇S 274.24 Sulfation enhances solubility; potential metabolic implications
p-Coumaric acid sulfate 4-sulfooxy C₉H₈O₆S 244.22 Sulfated derivatives act as phase II metabolites in plants
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-hydroxy, 4-methoxy C₁₀H₁₀O₄ 194.18 Antioxidant activity inferred from structural similarity to ferulic acid
(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid 4-methoxy, 2-methyl C₁₁H₁₂O₃ 192.18 Methyl groups increase lipophilicity
(2E)-3-[3-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-methoxy, 4-CF₃ C₁₁H₉F₃O₃ 246.19 Trifluoromethyl groups enhance metabolic stability

Key Structural and Functional Insights

Sulfated analogs (e.g., ferulic acid 4-sulfate) exhibit increased polarity and water solubility due to the sulfate group, which may alter bioavailability compared to the methoxy-phenoxymethyl variant .

Biological Relevance :

  • While direct biological data for the target compound are lacking, structurally related compounds like ferulic acid derivatives demonstrate anti-inflammatory, antioxidant, and antitumor activities . Closed-ring bibenzyl analogs (e.g., from Arundina graminifolia) show stronger cytotoxic activity than open-chain derivatives, suggesting that substituent rigidity influences bioactivity .

Synthetic Applications: The compound’s synthesis likely follows routes similar to ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate, where Knoevenagel condensation is employed to form the α,β-unsaturated system . Modifications at the phenyl ring (e.g., sulfonation, halogenation) are achievable via electrophilic substitution .

Physicochemical Properties

  • Lipophilicity: Substituents like trifluoromethyl (logP ~2.5) or phenoxymethyl (predicted logP ~3.1) increase hydrophobicity compared to hydroxylated analogs (logP ~1.8) .
  • Acidity: The propenoic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility and interaction with biological targets .

Biological Activity

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid, also known by its CAS number 512809-38-0, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C17H16O4
  • IUPAC Name : this compound
  • Molecular Weight : 284.31 g/mol

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving methoxy-substituted phenols and appropriate alkene precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Anti-inflammatory Effects

Cinnamic acid derivatives are also known for their anti-inflammatory properties. The presence of the methoxy group in the structure may enhance these effects by modulating inflammatory pathways. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. The methoxy groups in this compound may contribute to scavenging free radicals and reducing oxidative stress. In vitro assays have demonstrated that structurally related compounds exhibit significant antioxidant activities, which could be beneficial in preventing oxidative damage in biological systems .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for drug development. The presence of specific functional groups, such as methoxy and phenoxymethyl moieties, appears to enhance biological activities. For instance:

Compound FeatureEffect on Activity
Methoxy GroupEnhances solubility and activity
Phenoxymethyl MoietyPotentially increases binding affinity to targets
Cinnamic Acid BackboneKnown for broad biological activities

Case Studies

  • Antimicrobial Activity Study : A study conducted on similar cinnamic acid derivatives demonstrated significant inhibition against bacterial strains at concentrations ranging from 10 to 50 µM. The results indicated a dose-dependent response, highlighting the potential of this compound in antimicrobial applications .
  • Anti-inflammatory Study : In a model assessing inflammation induced by lipopolysaccharides (LPS), compounds with similar structures showed reduced levels of TNF-alpha and IL-6 cytokines at concentrations as low as 25 µM, suggesting that this compound could exhibit comparable effects .

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